1-(phosphonomethyl)pyrrolidine-2-carboxylic Acid
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Overview
Description
1-(Phosphonomethyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C6H12NO5P. It is characterized by the presence of a phosphonomethyl group attached to a pyrrolidine ring, which is further connected to a carboxylic acid group.
Preparation Methods
The synthesis of 1-(phosphonomethyl)pyrrolidine-2-carboxylic acid involves several steps. One common method includes the reaction of pyrrolidine with formaldehyde and phosphorous acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to meet the demand for this compound .
Chemical Reactions Analysis
1-(Phosphonomethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Scientific Research Applications
1-(Phosphonomethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphonate metabolism.
Mechanism of Action
The mechanism of action of 1-(phosphonomethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The phosphonomethyl group can mimic phosphate groups, allowing the compound to bind to enzymes and other proteins that recognize phosphate-containing substrates. This binding can inhibit enzyme activity or alter protein function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(Phosphonomethyl)pyrrolidine-2-carboxylic acid can be compared with other phosphonate-containing compounds, such as:
Aminomethylphosphonic acid: Similar in structure but lacks the pyrrolidine ring.
Glyphosate: A widely known herbicide with a phosphonomethyl group attached to a glycine backbone.
Properties
Molecular Formula |
C6H12NO5P |
---|---|
Molecular Weight |
209.14 g/mol |
IUPAC Name |
1-(phosphonomethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H12NO5P/c8-6(9)5-2-1-3-7(5)4-13(10,11)12/h5H,1-4H2,(H,8,9)(H2,10,11,12) |
InChI Key |
VKPXRUJVBJBKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CP(=O)(O)O)C(=O)O |
Origin of Product |
United States |
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